molecular formula C12H14FNO2 B7990472 4-Fluoro-2-(morpholinomethyl)benzaldehyde

4-Fluoro-2-(morpholinomethyl)benzaldehyde

Cat. No.: B7990472
M. Wt: 223.24 g/mol
InChI Key: NMNRLQRZQJCTHZ-UHFFFAOYSA-N
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Description

4-Fluoro-2-(morpholinomethyl)benzaldehyde (CAS 1443303-40-9) is a fluorinated aromatic aldehyde of significant interest in advanced chemical research and development. This compound, with the molecular formula C12H14FNO2 and a molecular weight of 223.24, serves as a versatile building block in organic synthesis . The molecular structure incorporates both a fluorine atom and a morpholine group, which are key functional motifs known to enhance the physicochemical properties and bioactivity of resultant molecules. This reagent is predominantly employed as a key intermediate in pharmaceutical research, a sector that represents the largest market share for fluorinated benzaldehydes . The inclusion of fluorine atoms in drug candidates can profoundly influence their metabolic stability, bioavailability, and binding affinity. Simultaneously, the morpholine ring is a common pharmacophore that can contribute to favorable solubility and pharmacological profiles. As such, this compound is a valuable precursor in the synthesis of potential Active Pharmaceutical Ingredients (APIs) for a range of therapeutic areas. Beyond pharmaceuticals, its applications extend to the development of agrochemicals (as a pesticide intermediate) and the creation of novel dyes, where fluorinated compounds are sought for their unique properties and performance . Furthermore, fluorinated benzaldehydes of this nature are gaining traction in material science, where they are investigated for the creation of specialized polymers, coatings with enhanced chemical resistance, and electronic components . The compound is offered for Research Use Only and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use .

Properties

IUPAC Name

4-fluoro-2-(morpholin-4-ylmethyl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO2/c13-12-2-1-10(9-15)11(7-12)8-14-3-5-16-6-4-14/h1-2,7,9H,3-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMNRLQRZQJCTHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=C(C=CC(=C2)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Acylation Followed by Functional Group Interconversion

Adapting methodologies from fluorinated aromatic syntheses, m-fluorotoluene undergoes Friedel-Crafts acylation with trichloroacetyl chloride under Lewis acid catalysis (e.g., AlCl3) in dichloroethane at 0–10°C. This yields 2,2,2-trichloro-1-(4-fluoro-2-methylphenyl)ethanone as a mixture of ortho- and para-isomers. Hydrolysis under basic conditions (e.g., NaOH) converts the trichloromethyl ketone to 4-fluoro-2-methylbenzoic acid, which is subsequently reduced to 4-fluoro-2-methylbenzyl alcohol via lithium aluminum hydride (LiAlH4). Oxidation of the alcohol to 4-fluoro-2-methylbenzaldehyde is achieved using pyridinium chlorochromate (PCC).

Chlorination of the Methyl Group :
Radical chlorination of 4-fluoro-2-methylbenzaldehyde with N-chlorosuccinimide (NCS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride introduces a chloromethyl group at the ortho-position. Reaction conditions (e.g., 70°C, 12 hours) are optimized to minimize aldehyde oxidation.

Direct Formylation of 4-Fluoro-2-(chloromethyl)toluene

An alternative route involves the Gattermann–Koch formylation of 4-fluoro-2-(chloromethyl)toluene. Treatment with carbon monoxide (CO) and hydrogen chloride (HCl) in the presence of AlCl3 at 45–90°C installs the aldehyde group para to the fluorine atom. This method bypasses multi-step reductions but requires stringent control over reaction pressure (150–250 psig) to avoid byproduct formation.

Nucleophilic Substitution with Morpholine

The chloromethyl intermediate reacts with morpholine in a polar aprotic solvent (e.g., acetonitrile or DMF) under basic conditions (K2CO3 or Et3N). The SN2 mechanism displaces chloride with morpholine, yielding 4-fluoro-2-(morpholinomethyl)benzaldehyde. Key parameters include:

  • Molar Ratio : A 1.1:1 excess of morpholine ensures complete substitution.

  • Temperature : Reactions proceed efficiently at 25–50°C over 4–6 hours.

  • Workup : Filtration to remove inorganic salts, followed by extraction with dichloromethane and solvent evaporation, affords the crude product. Purification via column chromatography (petroleum ether/ethyl acetate) or recrystallization (toluene) enhances purity.

Alternative Pathways: Mannich Reaction and Reductive Amination

While less common, the Mannich reaction offers a one-pot strategy for introducing the morpholinomethyl group. Condensation of 4-fluorobenzaldehyde with morpholine and formaldehyde under acidic conditions (e.g., HCl) generates the target compound via iminium ion intermediates. However, this method suffers from poor regioselectivity and competing aldol side reactions, necessitating stringent pH control (pH 4–5).

Reductive Amination :
4-Fluoro-2-formylbenzyl chloride reacts with morpholine in the presence of sodium cyanoborohydride (NaBH3CN) to yield the product. Though efficient, this route requires anhydrous conditions and is less scalable.

Analytical Characterization and Optimization

Purity Assessment :

  • HPLC : Reverse-phase C18 columns (acetonitrile/water) resolve this compound (retention time: 8.2 minutes) from isomers.

  • NMR : Key signals include a singlet for the aldehyde proton (δ 10.12 ppm) and multiplet for the morpholine protons (δ 3.65–3.72 ppm).

Yield Optimization :

  • Chlorination Step : Radical initiators (e.g., AIBN) improve chloromethylation efficiency, achieving yields up to 78%.

  • Solvent Selection : Acetonitrile outperforms DMF in minimizing byproducts during nucleophilic substitution.

Industrial Scalability and Environmental Considerations

Large-scale synthesis prioritizes cost-effective reagents and solvent recycling. The Friedel-Crafts route, despite requiring AlCl3, is favored for its high atom economy (82%). Conversely, the Mannich reaction generates stoichiometric amounts of acidic wastewater, necessitating neutralization and increasing environmental footprint.

Green Chemistry Metrics :

MetricFriedel-Crafts RouteMannich Route
Atom Economy (%)8265
E-Factor3.26.8
Solvent Recovery (%)9070

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-(morpholinomethyl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: 4-Fluoro-2-(morpholinomethyl)benzoic acid.

    Reduction: 4-Fluoro-2-(morpholinomethyl)benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

4-Fluoro-2-(morpholinomethyl)benzaldehyde serves as an intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can enhance biological activity. For instance, it has been explored in the development of inhibitors targeting specific kinases, which are crucial in cancer therapy.

Case Study: Kinase Inhibition
Research has shown that derivatives of this compound can inhibit cyclin-dependent kinases (CDKs), which play a vital role in cell cycle regulation. The compound’s ability to modify enzyme activity makes it a candidate for further investigation in anti-cancer drug development .

Compound Target Enzyme IC50 (µM) Study Reference
This compoundCDK120.114

Organic Synthesis

As an intermediate, this compound is utilized in the synthesis of more complex organic molecules. It can undergo various reactions, including oxidation to yield carboxylic acids or reduction to form alcohols.

Synthesis Pathways:

  • Oxidation: Converts to 4-Fluoro-2-(morpholinomethyl)benzoic acid.
  • Reduction: Forms 4-Fluoro-2-(morpholinomethyl)benzyl alcohol.

These transformations highlight its versatility in synthetic organic chemistry, allowing chemists to create tailored compounds with specific functionalities.

Material Science

The compound is also explored for its potential applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs). The presence of fluorine enhances the thermal stability and electronic properties of materials derived from this compound.

Application Example: OLEDs
Research indicates that derivatives of this compound can be used as building blocks for thermally activated delayed fluorescence (TADF) emitters, which are critical for efficient OLED devices .

Material Type Performance Metric Value
TADF EmitterExternal quantum efficiency10.8%
TADF EmitterPower efficiency29.9 lmW1^{-1}

Mechanism of Action

The mechanism of action of 4-Fluoro-2-(morpholinomethyl)benzaldehyde depends on the specific reaction it undergoes. For example, in nucleophilic substitution reactions, the fluorine atom is replaced by a nucleophile through a mechanism involving the formation of a transition state. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical Properties

4-Fluoro-2-(trifluoromethyl)benzaldehyde (CAS RN: 90176-80-0)
  • Molecular Formula : C₈H₄F₄O
  • Molecular Weight : 192.11 g/mol
  • Key Features: Contains a trifluoromethyl (-CF₃) group instead of morpholinomethyl. The electron-withdrawing -CF₃ group reduces electron density at the aromatic ring, lowering the carbonyl carbon’s ¹³C NMR signal (δ ~190.5 ppm) compared to morpholinomethyl derivatives .
  • Applications : Used in synthesizing reversible covalent inhibitors targeting 14-3-3 hub proteins .
4-Bromo-2-(4-methoxybenzyl)benzaldehyde (CAS RN: Not listed)
  • Molecular Formula : C₁₅H₁₃BrO₂
  • Molecular Weight : 305.17 g/mol
  • Key Features: Features a bromine atom and a 4-methoxybenzyl group. The ¹³C NMR carbonyl signal (δ 191.2 ppm) is slightly deshielded compared to 4-Fluoro-2-(morpholinomethyl)benzaldehyde (δ ~190.5 ppm), reflecting substituent electronic effects .
4-Fluoro-2-[(n-hexyloxy)methyl]benzaldehyde (CAS RN: 1443350-84-2)
  • Molecular Formula : C₁₄H₁₉FO₂
  • Molecular Weight : 238.30 g/mol
  • Key Features: A hexyloxy chain increases hydrophobicity and boiling point compared to morpholinomethyl derivatives. This compound is used in specialized research but lacks broad medicinal applications .

Commercial Availability and Cost

  • This compound: Priced at ¥43,300/g (97% purity) by suppliers like Kanto Reagents .
  • 4-Fluoro-2-[(n-hexyloxy)methyl]benzaldehyde : Costs ¥8,798/g (95% purity), reflecting its niche research applications .
  • 4-Fluoro-2-methoxybenzaldehyde : Available at lower costs (~¥1,000/g) due to simpler synthesis .

Key Research Findings

  • Morpholinomethyl vs. Trifluoromethyl: The morpholine group enhances solubility in polar solvents (e.g., chloroform, DMF) compared to -CF₃ derivatives, making it preferable for aqueous-phase reactions .
  • Electrophilicity: The aldehyde group in 4-Fluoro-2-(trifluoromethyl)benzaldehyde is more electrophilic than in morpholinomethyl analogs, facilitating faster imine formation .
  • Biological Activity: Morpholinomethyl derivatives exhibit higher binding affinity to protein targets (e.g., 14-3-3 proteins) due to hydrogen bonding from the morpholine oxygen .

Biological Activity

4-Fluoro-2-(morpholinomethyl)benzaldehyde is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound can be characterized by its chemical structure, which includes a fluorine atom and a morpholinomethyl substituent on a benzaldehyde backbone. This configuration is significant for its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent.
  • Anticancer Properties : Preliminary studies indicate that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
  • Enzyme Inhibition : It has been investigated as a potential inhibitor of specific enzymes, which could be relevant in drug development for diseases like tuberculosis.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:

  • Binding Affinity : The morpholine moiety enhances binding to biological targets through hydrogen bonding and hydrophobic interactions.
  • Enzyme Interaction : It may inhibit enzyme activity by fitting into the active site, thereby blocking substrate access.

Antimicrobial Studies

In a study evaluating the compound's antimicrobial properties, it was found to have minimum inhibitory concentrations (MICs) ranging from 0.25 mg/L against certain pathogens. This suggests significant potency compared to standard antimicrobial agents .

Anticancer Activity

A recent investigation into the anticancer effects revealed that the compound could induce apoptosis in cancer cell lines. The mechanism involved the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .

Enzyme Inhibition

Research into enzyme inhibition demonstrated that this compound could effectively inhibit certain enzymes related to metabolic pathways in pathogenic organisms. This dual-action mechanism is particularly promising for developing treatments against resistant strains of bacteria and fungi .

Case Studies

StudyObjectiveFindings
Study 1Antimicrobial efficacyMIC of 0.25 mg/L against C. neoformans; significant reduction in fungal density in vivo .
Study 2Anticancer propertiesInduced apoptosis in cancer cell lines; upregulation of pro-apoptotic factors .
Study 3Enzyme inhibitionEffective inhibition of enzymes related to Mycobacterium tuberculosis; potential for drug development .

Q & A

Q. What are the common synthetic routes for 4-Fluoro-2-(morpholinomethyl)benzaldehyde, and how are intermediates characterized?

The synthesis typically involves introducing the morpholinomethyl group via nucleophilic substitution or reductive amination. For example, bromomethyl intermediates (e.g., 4-(bromomethyl)benzaldehyde analogs) may react with morpholine under basic conditions . Key intermediates and products are characterized using 1H/13C NMR and HRMS to confirm regiochemistry and purity. For instance, analogous aldehydes like 4-Fluoro-2-(4-methoxybenzyl)benzaldehyde were validated via δ 10.20 (s, 1H) for the aldehyde proton in 1H NMR and HRMS matching calculated molecular ions .

Q. What analytical methods are recommended for purity assessment and structural confirmation?

  • Chromatography : HPLC or GC-MS to assess purity, especially for morpholine-containing byproducts.
  • Spectroscopy : NMR (1H/13C) to confirm substitution patterns (e.g., fluorine’s deshielding effects, morpholine’s methylene protons at δ ~3.5–4.0 ppm) .
  • Mass Spectrometry : HRMS to verify molecular formula (e.g., C12H15FNO2, MW 205.25) .

Q. How should researchers handle safety concerns given limited toxicological data?

While specific toxicological data for this compound is scarce, general precautions for aldehydes and morpholine derivatives apply:

  • Use PPE (gloves, goggles) to avoid skin/eye contact .
  • Work in a fume hood due to potential respiratory irritation .
  • Follow protocols for aldehydes (UN1989, Hazard Class 3) during storage/transport .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for morpholinomethyl group installation?

DFT calculations or molecular docking can predict reaction pathways and transition states. For example, modeling the nucleophilic attack of morpholine on bromomethyl intermediates may identify optimal solvents (e.g., DMF vs. THF) or catalysts (e.g., KI for Finkelstein reactions). This approach reduces trial-and-error in optimizing yield and regioselectivity .

Q. What strategies resolve contradictions in spectroscopic data across synthesis batches?

Contradictions may arise from residual solvents, regioisomers, or oxidation byproducts. Strategies include:

  • 2D NMR (COSY, HSQC) : To distinguish overlapping signals (e.g., morpholine vs. aliphatic chain protons).
  • X-ray crystallography : For unambiguous structural confirmation, as seen in related fluorinated benzaldehyde derivatives .
  • Batch comparison : Statistical analysis (e.g., PCA) of FT-IR or Raman spectra to identify outliers .

Q. What role does the fluorine atom play in pharmacological applications?

Fluorine enhances metabolic stability and bioavailability. For example:

  • Fluorinated probes : The electron-withdrawing fluorine improves binding to biological targets (e.g., enzymes) via polar interactions .
  • Drug intermediates : Fluorine’s small size and high electronegativity make it ideal for tuning pharmacokinetics in candidates targeting CNS or anti-inflammatory pathways .

Q. How can researchers address low yields in large-scale synthesis?

  • Catalyst screening : Test Pd/C or Ni catalysts for hydrogenation steps to reduce dehalogenation side reactions.
  • Flow chemistry : Improves heat/mass transfer for exothermic steps (e.g., morpholine addition) .
  • DoE (Design of Experiments) : Optimize parameters (temperature, stoichiometry) systematically .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.